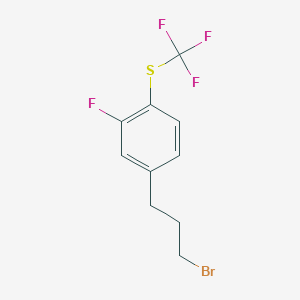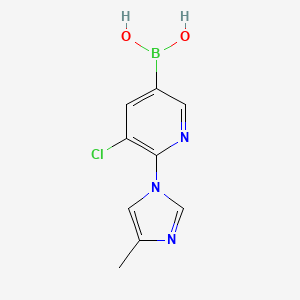
(5-Chloro-6-(4-methyl-1H-imidazol-1-yl)pyridin-3-yl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5-Chloro-6-(4-methyl-1H-imidazol-1-yl)pyridin-3-yl)boronic acid is a boronic acid derivative that features a pyridine ring substituted with a chloro group and an imidazole moiety
准备方法
Synthetic Routes and Reaction Conditions
One common method is the cyclization of amido-nitriles to form disubstituted imidazoles under mild reaction conditions, which can include nickel-catalyzed addition to nitriles . The boronic acid group can be introduced via Suzuki coupling reactions, which are widely used for forming carbon-carbon bonds in organic synthesis .
Industrial Production Methods
Industrial production of this compound would likely involve scalable versions of the aforementioned synthetic routes, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality.
化学反应分析
Types of Reactions
(5-Chloro-6-(4-methyl-1H-imidazol-1-yl)pyridin-3-yl)boronic acid can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring can lead to the formation of imidazole N-oxides, while substitution of the chloro group can yield various substituted pyridine derivatives.
科学研究应用
(5-Chloro-6-(4-methyl-1H-imidazol-1-yl)pyridin-3-yl)boronic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts.
作用机制
The mechanism of action of (5-Chloro-6-(4-methyl-1H-imidazol-1-yl)pyridin-3-yl)boronic acid involves its interaction with molecular targets such as enzymes or receptors. The boronic acid group can form reversible covalent bonds with active site residues, inhibiting enzyme activity. This interaction can disrupt normal cellular processes, leading to therapeutic effects in the case of drug development .
相似化合物的比较
Similar Compounds
(5-Chloro-6-(1H-imidazol-1-yl)pyridin-3-yl)boronic acid: Lacks the methyl group on the imidazole ring.
(5-Chloro-6-(4-methyl-1H-imidazol-1-yl)pyridin-3-yl)boronic ester: Contains an ester group instead of a boronic acid group.
Uniqueness
The presence of the methyl group on the imidazole ring and the boronic acid group makes (5-Chloro-6-(4-methyl-1H-imidazol-1-yl)pyridin-3-yl)boronic acid unique. These functional groups can influence the compound’s reactivity and binding affinity, making it a valuable tool in various research applications .
属性
分子式 |
C9H9BClN3O2 |
|---|---|
分子量 |
237.45 g/mol |
IUPAC 名称 |
[5-chloro-6-(4-methylimidazol-1-yl)pyridin-3-yl]boronic acid |
InChI |
InChI=1S/C9H9BClN3O2/c1-6-4-14(5-13-6)9-8(11)2-7(3-12-9)10(15)16/h2-5,15-16H,1H3 |
InChI 键 |
FPELSAFLJPAKJT-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CC(=C(N=C1)N2C=C(N=C2)C)Cl)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


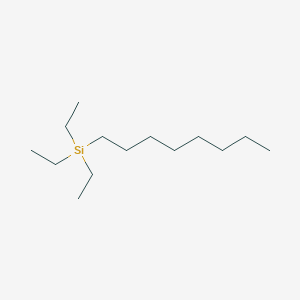
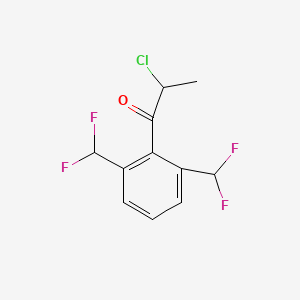
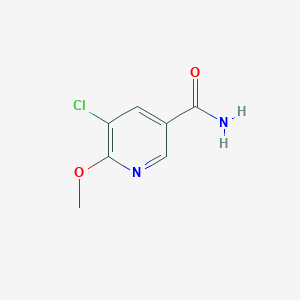
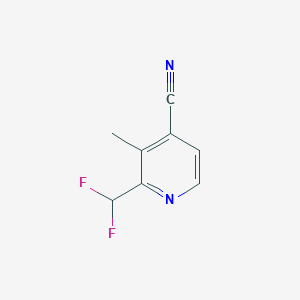
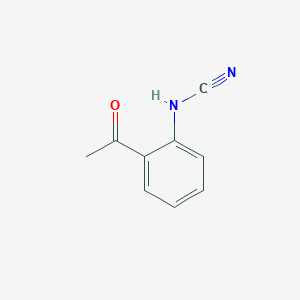
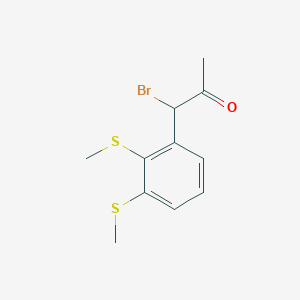
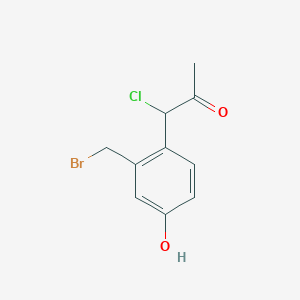

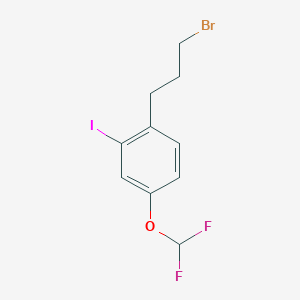
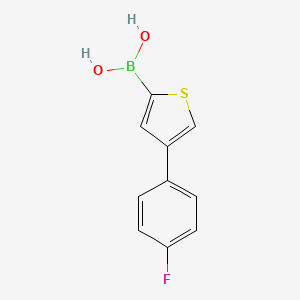
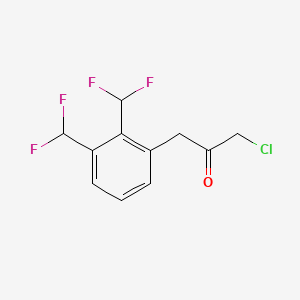
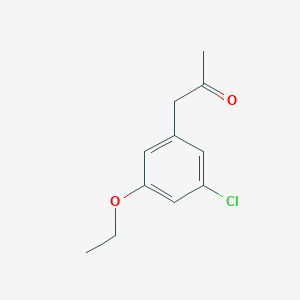
![4,5-difluorobenzo[c][1,2]oxaborole-1,6(3H)-diol](/img/structure/B14071337.png)
